molecular formula C26H38O4 B1675512 Lupulone CAS No. 468-28-0

Lupulone

货号: B1675512
CAS 编号: 468-28-0
分子量: 414.6 g/mol
InChI 键: LSDULPZJLTZEFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gadopentetate dimeglumine involves the complexation of gadolinium ions with diethylenetriamine penta-acetic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the complete formation of the complex. The resulting product is then purified and converted into its dimeglumine salt form to enhance its solubility and stability .

Industrial Production Methods: Industrial production of gadopentetate dimeglumine follows a similar synthetic route but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for medical use .

化学反应分析

Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to the presence of the gadolinium ion and the chelating agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of gadopentetate dimeglumine are gadolinium chloride and diethylenetriamine penta-acetic acid. The reaction is carried out in an aqueous medium with careful control of pH to ensure the formation of the desired complex .

Major Products Formed: The major product formed from the reaction is gadopentetate dimeglumine, which is a stable complex of gadolinium and diethylenetriamine penta-acetic acid. The product is typically isolated as a white to off-white solid .

科学研究应用

Antibacterial Properties

Lupulone exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus, Mycobacterium tuberculosis, and Propionibacterium acnes.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound against various bacteria is quantified through Minimum Inhibitory Concentration (MIC) values:

BacteriaMIC (μg/ml) at pH 5-6MIC (μg/ml) at pH 7-8
Staphylococcus aureus1.5625
Mycobacterium tuberculosis1525
Mycobacterium phlei4050
Propionibacterium acnesNot specifiedNot specified

This compound's antibacterial efficacy is enhanced at lower pH levels, demonstrating its potential for therapeutic applications in treating infections caused by resistant bacterial strains .

Antiangiogenic Effects

This compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels—a critical process in tumor growth and metastasis.

Anticancer Activity

This compound's potential as an anticancer agent has been explored extensively, particularly concerning colon cancer.

Chemopreventive Effects

Studies indicate that this compound can induce apoptosis in colon cancer cells by activating death receptor signaling pathways. In a rat model, treatment with this compound resulted in:

  • A 30% to 50% reduction in preneoplastic lesions.
  • A 70% to 80% decrease in tumor formation compared to control groups.

These findings suggest that this compound may be effective in preventing colon cancer development and warrant further clinical trials .

Case Studies and Research Insights

  • Antibacterial Efficacy : A study highlighted the strong inhibitory effect of this compound against M. tuberculosis, emphasizing its potential as a natural antibiotic alternative.
  • Angiogenesis Inhibition : Research demonstrated that this compound could disrupt the angiogenic switch necessary for tumor development, showcasing its dual role as both an antiangiogenic and anticancer agent.
  • Colon Cancer Prevention : The significant reduction in preneoplastic lesions in animal models supports the hypothesis that this compound could play a role in dietary interventions aimed at cancer prevention.

作用机制

The mechanism of action of gadopentetate dimeglumine is based on the behavior of protons when placed in a strong magnetic field. The gadolinium ion in the complex alters the magnetic properties of nearby water molecules, which enhances the contrast of MRI images. This effect is primarily due to the influence of gadolinium on proton density and proton relaxation dynamics, including spin-lattice (T1) and spin-spin (T2) relaxation times .

相似化合物的比较

Gadopentetate dimeglumine is similar to other gadolinium-based contrast agents, such as gadobenate dimeglumine and gadoxetate disodium. it is unique in its specific chelating agent, diethylenetriamine penta-acetic acid, which provides distinct properties in terms of solubility, stability, and imaging efficacy. Other similar compounds include gadoteridol and gadobutrol, which also serve as MRI contrast agents but differ in their chemical structure and pharmacokinetic properties .

生物活性

Lupulone, a bitter acid derived from the hop plant Humulus lupulus, has garnered significant attention for its diverse biological activities. This article discusses the various effects of this compound, including its antiangiogenic, antibacterial, and cytotoxic properties, supported by case studies and research findings.

1. Antiangiogenic Properties

This compound has demonstrated potent antiangiogenic effects, which are crucial in cancer prevention and treatment. A study conducted on human umbilical vein endothelial cells (HUVEC) revealed that this compound inhibited cell proliferation and migration in a concentration-dependent manner.

Key Findings:

  • Inhibition of Proliferation: At concentrations ranging from 2.5 to 50 µg/ml, this compound inhibited HUVEC proliferation by up to 100% at the highest concentration tested. Specifically, a 41% reduction was observed at 2.5 µg/ml, reaching 75% at 10 µg/ml .
  • Reduction of Capillary Formation: In Matrigel assays, this compound significantly reduced the formation of capillary-like structures. At 5 µg/ml, there was a 60% inhibition of closed structures, increasing to complete inhibition at 50 µg/ml .

Table 1: Effects of this compound on HUVEC Proliferation and Migration

Concentration (µg/ml)Proliferation Inhibition (%)Migration Inhibition (%)
2.541-
1075-
20-61
30-78
50~100-

2. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research has shown that this compound disrupts bacterial cell membranes leading to cell death.

Mechanism of Action:

  • Membrane Disruption: this compound interferes with the phosphoenolpyruvate (PEP) system in Gram-positive bacteria, causing membrane leakage which inhibits respiration and protein synthesis .
  • Specific Pathogens: Studies have confirmed its effectiveness against pathogens such as Clostridium perfringens and Helicobacter pylori, highlighting its potential as a therapeutic agent for gastrointestinal infections .

3. Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cells. A study demonstrated its chemopreventive efficacy in a rat model of colon carcinogenesis.

Research Findings:

  • Colon Carcinogenesis Model: In this model, this compound administration led to reduced tumor incidence and size, suggesting its potential role in cancer prevention .
  • Radical Scavenging Activity: this compound also exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Colon Cancer Prevention Study:
    • Objective: To evaluate the chemopreventive effects of this compound.
    • Method: Rats were administered this compound prior to exposure to carcinogens.
    • Results: Significant reduction in tumor formation was observed compared to controls.
  • Antibacterial Efficacy Study:
    • Objective: To assess the antibacterial activity against Clostridium perfringens.
    • Method: Chickens were treated with this compound and monitored for pathogen levels.
    • Results: A marked decrease in pathogenic clostridia was noted in treated groups .

属性

IUPAC Name

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDULPZJLTZEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875553
Record name Lupulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468-28-0
Record name Lupulon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxy-2,6,6-tris(3-methylbuten-2-yl)-4-(3-methyl-1-oxobutyl)cyclohexa-2,4-dien-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUPULON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7425USG94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lupulone
Reactant of Route 2
Lupulone
Reactant of Route 3
Lupulone
Reactant of Route 4
Lupulone
Reactant of Route 5
Lupulone
Reactant of Route 6
Lupulone
Customer
Q & A

Q1: How does lupulone induce apoptosis in cancer cells?

A1: this compound demonstrates anticancer activity by triggering apoptosis through both extrinsic and intrinsic pathways. In SW480 colon cancer cells, this compound activates TRAIL death receptors (DR4/DR5), initiating both the extrinsic pathway via caspase-8 activation and the intrinsic pathway by disrupting mitochondrial membrane potential and releasing cytochrome c, leading to caspase-9 and -3 activation []. In TRAIL-resistant SW620 metastatic colon cancer cells, this compound restores TRAIL sensitivity and activates the extrinsic apoptotic pathway primarily through DR4/DR5 and the caspase-8/caspase-3 cascade [].

Q2: What role does p53 play in this compound-induced apoptosis?

A2: Interestingly, this compound's interaction with p53 differs between colon adenocarcinoma cells (SW480) and their derived metastatic cells (SW620) [, ]. In SW620 cells, this compound upregulates p53 gene expression and promotes its nuclear cloistering, leading to activation of the TRAIL death receptor pathway and apoptosis. Conversely, in SW480 cells, this compound causes p53 translocation to the cytoplasm, where it upregulates antiapoptotic proteins like Bcl-2 and Mcl-1, promoting cell survival.

Q3: Does this compound affect other signaling pathways in cancer cells?

A3: Research shows that this compound interacts with various signaling pathways:

  • p38 MAPK: In SW620 cells, this compound activates p38 MAPK, which is crucial for p53 and DR4/DR5 upregulation, ultimately contributing to apoptosis [].
  • ERK and JNK: While this compound activates ERK in SW480 cells, potentially contributing to cell survival mechanisms, JNK doesn't seem to play a significant role in this compound-mediated apoptosis in these cells [].
  • NF-κB: this compound activates NF-κB in SW620 cells, potentially promoting mitochondrial stabilization and influencing cell survival [].

Q4: Beyond apoptosis, what other mechanisms contribute to this compound's anticancer activity?

A4: Studies suggest that this compound also induces autophagy in prostate cancer cells []. This process, marked by increased LC3II formation, may play a dual role, acting as a protective mechanism against cell death or contributing to cell death depending on the cellular context. The interplay between apoptosis and autophagy in this compound-treated cells requires further investigation.

Q5: How does this compound exert its antimicrobial effects?

A5: this compound exhibits bacteriostatic activity, primarily against Gram-positive bacteria, attributed to its ionophore properties []. It disrupts the proton gradient across bacterial cell membranes, interfering with nutrient uptake and hindering bacterial growth []. This compound's efficacy against Clostridium perfringens in the chicken intestinal tract has been specifically investigated [, , ].

Q6: Does this compound affect angiogenesis?

A6: this compound demonstrates antiangiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) proliferation, chemotaxis, and the formation of capillary-like structures in vitro []. In vivo studies in mice confirmed its ability to reduce new blood vessel formation, highlighting its potential as a chemopreventive agent [].

Q7: What is the molecular formula and weight of this compound?

A7: this compound (C26H38O4) has a molecular weight of 414.58 g/mol.

Q8: What spectroscopic data are available for this compound?

A8: this compound's structure has been extensively characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy: NMR studies, including 1H, 13C{1H}, COSY, HSQC, and HMBC, have been crucial in elucidating this compound's structure and tautomeric forms []. Notably, the first 2D INADEQUATE spectrum of this compound provided comprehensive chemical shift assignments for all carbon atoms [].
  • X-ray Crystallography: Single X-ray crystallographic data provided definitive evidence for the structure of this compound's major tautomer in polar media [].
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is routinely employed for the detection and quantification of this compound, often in conjunction with chromatographic techniques like HPLC [, , , , ].

Q9: What is known about this compound's stability?

A9: this compound, like other hop bitter acids, is susceptible to oxidation, especially upon exposure to light, heat, and oxygen [, ]. This instability poses challenges for its storage and utilization.

Q10: What materials are compatible with this compound?

A10: While specific material compatibility data for this compound are limited in the provided research, its use in various formulations suggests compatibility with:

  • Polymers: this compound has been investigated as a potential stabilizer for starch and guar polymers in drilling and fracturing fluids, suggesting compatibility with these materials [].
  • Lipids: this compound has been successfully encapsulated in lecithin-based nanoliposomes, indicating compatibility with this lipid-based delivery system [].

Q11: What are the potential applications of this compound?

A11: this compound's diverse biological activities make it a promising candidate for various applications, including:

  • Cancer Therapy: this compound's ability to induce apoptosis and inhibit angiogenesis in vitro and in vivo makes it a potential candidate for cancer therapy [, , , , , , , , , , ].
  • Antibacterial Agent: this compound's bacteriostatic activity, particularly against Gram-positive bacteria, makes it a potential alternative to conventional antibiotics, especially for gastrointestinal infections [, , , , ].
  • Food Preservation: this compound's antimicrobial properties have led to its exploration as a natural preservative in the food industry [].
  • Pharmaceutical Formulations: Encapsulation of this compound in nanoliposomes demonstrates its potential for incorporation into pharmaceutical formulations to enhance its stability, solubility, and bioavailability [].

Q12: What strategies can be employed to improve this compound's stability?

A12: this compound's susceptibility to oxidation necessitates strategies to enhance its stability. Potential approaches include:

  • Encapsulation: Encapsulating this compound within nanoliposomes has shown promise in improving its stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。